Plantaricin JK
CAS No.:
Cat. No.: VC3668686
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural and Biochemical Properties
Peptide Composition and Molecular Characteristics
Plantaricin JK consists of two peptides, PlnJ and PlnK, which have been synthesized and purified for detailed characterization studies . Recent research using electrospray ionization mass spectrometry (ESI-MS) has determined the precise molecular masses of these peptides:
| Peptide | Molecular Mass (Da) |
|---|---|
| PlnJ | 2929.32 |
| PlnK | 3502.89 |
Table 1: Molecular masses of the component peptides of Plantaricin JK as determined by ESI-MS analysis .
The two peptides are typically present in a 1:1 ratio when exhibiting optimal antimicrobial activity . They interact synergistically, with their combined effect being significantly greater than the sum of their individual activities. When tested individually, PlnJ and PlnK demonstrate little to hardly detectable antimicrobial activity .
Structural Interactions
While the individual structures of PlnJ and PlnK have been analyzed, their interaction mechanism remains an active area of research. Similar to other two-peptide bacteriocins, Plantaricin JK likely contains GxxxG motifs that mediate helix-helix interactions in membrane environments . These motifs are crucial for the functional interaction between the two component peptides when they insert into the membranes of target cells .
Evidence suggests that the complementary peptides (PlnJ and PlnK) interact in a specific manner because their simultaneous addition synergistically promotes the formation of their α-helical structure in the presence of dioleoylphosphatidyl-glycerol liposomes . This structural reorganization is likely essential for their functional activity.
Mechanism of Action
Pore Formation and Ion Selectivity
Plantaricin JK acts by forming pores in the cytoplasmic membranes of target bacterial cells. These pores disrupt the membrane integrity, leading to the dissipation of essential ion gradients required for cellular energy and homeostasis . A distinctive characteristic of Plantaricin JK is its ion selectivity profile.
Research has demonstrated that Plantaricin JK pores show high conductivity for specific anions but exhibit low conductivity for cations . This selectivity distinguishes it from the complementary bacteriocin Plantaricin EF produced by the same organism, which shows the opposite pattern with high conductivity for small monovalent cations and low conductivity for anions .
This complementary ion selectivity ensures that L. plantarum C11 possesses a comprehensive antimicrobial strategy, capable of disrupting membrane functions through multiple mechanisms .
Production and Expression Systems
Heterologous Expression
While Plantaricin JK is naturally produced by L. plantarum C11, purification of these peptides from natural producers presents challenges that limit their application . To overcome these limitations, heterologous expression systems have been developed.
One significant advancement has been the utilization of the food-grade nisin-controlled expression (NICE) system for the heterologous expression of Plantaricin JK . This approach involves:
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Construction of recombinant plasmids pNZ8124-plnJ and pNZ8124-plnK
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Expression of PlnJ and PlnK in Lactococcus lactis NZ9000
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Purification using a combination of techniques:
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XAD-2 macroporous resin
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Strong cation column
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Reversed-phase high performance liquid chromatography
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This system allows for the production of PlnJ and PlnK peptides with confirmed molecular masses and antimicrobial activity . The ability to produce these peptides in heterologous hosts expands the potential for scaled production and application in various fields.
Antimicrobial Spectrum and Resistance
Antimicrobial Activity
Plantaricin JK demonstrates significant antimicrobial activities against various gram-positive bacteria. Particularly notable is its effectiveness against strains of Staphylococcus . The minimum inhibitory concentration (MIC) for sensitive strains like Weissella viridescens NCDO 1665 can be as low as 0.5 nmol/L, indicating high potency .
The bacteriocin appears to have a relatively narrow spectrum of activity, primarily affecting closely related lactic acid bacteria such as L. plantarum, L. sakei, and W. viridescens .
Resistance Mechanisms
Research into bacterial resistance to Plantaricin JK has provided insights into both its mechanism of action and potential limitations. Studies with W. viridescens have identified mutant strains with significantly increased resistance to Plantaricin JK . The resistance levels observed in these mutants are substantial, as shown in the following table:
| Mutant strain | Fold increase of MIC value for Plantaricin JK | Fold increase of MIC value for Plantaricin EF |
|---|---|---|
| JK1 | 100 ± 20 | 1 |
| JK2 | 300 ± 100 | 1 |
| JK3 | 300 ± 100 | 1 |
| JK4 | 600 ± 200 | 2 ± 1 |
| JK5 | 600 ± 200 | 1 |
| JK6 | 600 ± 200 | 1 |
| JK8 | 300 ± 100 | 1 |
| JK9 | 300 ± 100 | 1 |
| JK10 | 100 ± 50 | 1 |
| JK11 | 400 ± 100 | 7 ± 3 |
Table 2: Increased resistance of W. viridescens mutants toward Plantaricin JK and Plantaricin EF .
Notably, most of these resistant mutants maintained sensitivity to Plantaricin EF, suggesting that the resistance mechanism is specific to Plantaricin JK rather than representing a general bacteriocin resistance . Genome sequencing of these resistant mutants has indicated that mutations in specific genes, potentially related to amino acid transport, may be responsible for the resistance phenotype .
Future Research Directions and Applications
The unique properties of Plantaricin JK suggest several potential applications and areas for future research:
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Food Preservation: The antimicrobial activity against food spoilage organisms makes Plantaricin JK a candidate for natural food preservation, particularly in slightly acidic food products where its activity is enhanced .
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Alternative to Antibiotics: With growing concerns about antibiotic resistance, bacteriocins like Plantaricin JK may offer alternative approaches to controlling bacterial growth in various applications.
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Structural Optimization: Further research into the structure-function relationship of Plantaricin JK could lead to the development of modified peptides with enhanced stability or broader antimicrobial spectrum.
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Resistance Management: Understanding the mechanisms of resistance to Plantaricin JK could inform strategies to prevent or overcome resistance in applications where this bacteriocin is used.
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Combination Therapies: The complementary activities of Plantaricin JK and Plantaricin EF suggest potential benefits from their combined use in antimicrobial applications.
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